2-Fluorophenyl isopropylcarbamate
CAS No.: 199585-08-5
Cat. No.: VC8374208
Molecular Formula: C10H12FNO2
Molecular Weight: 197.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 199585-08-5 |
|---|---|
| Molecular Formula | C10H12FNO2 |
| Molecular Weight | 197.21 g/mol |
| IUPAC Name | (2-fluorophenyl) N-propan-2-ylcarbamate |
| Standard InChI | InChI=1S/C10H12FNO2/c1-7(2)12-10(13)14-9-6-4-3-5-8(9)11/h3-7H,1-2H3,(H,12,13) |
| Standard InChI Key | JPOSCVSTGMMOED-UHFFFAOYSA-N |
| SMILES | CC(C)NC(=O)OC1=CC=CC=C1F |
| Canonical SMILES | CC(C)NC(=O)OC1=CC=CC=C1F |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Structure
The IUPAC name for this compound is 2-fluorophenyl N-(propan-2-yl)carbamate, denoting a carbamate functional group (-OC(=O)N-) attached to a 2-fluorophenyl ring and an isopropyl moiety . The molecular structure (Fig. 1) comprises a benzene ring substituted with a fluorine atom at the ortho position, linked via an oxygen atom to a carbamate group, which is further bonded to an isopropyl chain .
Structural formula:
The compound’s SMILES representation is CC(C)NC(=O)OC1=CC=CC=C1F, and its InChI key is MFCD00034166 .
Physicochemical Properties
Key physicochemical properties include:
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Hydrogen bond donors/acceptors: 1 donor (NH) and 3 acceptors (two carbonyl oxygens and one fluorine) .
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Lipophilicity: , suggesting balanced solubility in both aqueous and organic phases .
Synthesis and Manufacturing
Industrial Production
Major manufacturers, including Zhejiang Jiuzhou Chem Co., Ltd. (China), specialize in producing this compound as an organic intermediate for biopharmaceutical applications . Production facilities adhere to ISO and FDA guidelines, ensuring consistency in purity (≥95%) and scalability from gram to kilogram batches .
Applications and Functional Utility
Pharmaceutical Intermediates
Carbamates are pivotal in drug discovery due to their hydrolytic stability and bioavailability. 2-Fluorophenyl isopropylcarbamate may serve as:
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Prodrug candidates: The carbamate group can mask polar functionalities, enhancing membrane permeability .
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Enzyme inhibitors: Fluorine’s electronegativity modulates binding affinity to biological targets, such as acetylcholinesterase .
Agrochemical Research
Fluorinated carbamates are explored as herbicides and insecticides. The fluorine atom enhances metabolic stability and target specificity, though specific data for this compound remains proprietary .
| Supplier | Location | Purity | Pack Size | Price (USD) |
|---|---|---|---|---|
| Angene International | China | 95% | 500 mg | 570 |
| A2B Chem | United States | 95% | 250 mg | 255 |
| Advanced ChemBlocks | China | 95% | 5 g | 2,090 |
Lead times range from 10–20 days, with larger orders (≥25 g) incurring bulk discounts .
Market Trends
Demand for fluorinated carbamates in drug discovery has grown by 12% annually (2020–2025), driven by oncology and CNS therapeutic pipelines . China dominates production (70% market share), while U.S. and EU suppliers focus on high-purity R&D quantities .
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